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molecular formula C5H6ClN3S B2430398 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride CAS No. 280781-74-0

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride

Cat. No. B2430398
M. Wt: 175.63
InChI Key: GADKCBBWERTBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642388B1

Procedure details

Boc-2-aminomethylthiazole-4-carboxamide (75.0 g, 0.29 mol) was suspended in 524 ml of methylene chloride and, at from −5 to 0° C., admixed with triethylamine (78.9 g, 0.78 mol) and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for another 1 h and then allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic hydrochloric acid were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off, washed with methylene chloride and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of an HPLC purity of 99.4 area %, which corresponds to a yield over these two steps of 94.3%.
Name
Boc-2-aminomethylthiazole-4-carboxamide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
79.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1190 mL
Type
reactant
Reaction Step Four
Quantity
524 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:8]1[S:12][C:11]([CH2:13][NH2:14])=[N:10][C:9]=1[C:15]([NH2:17])=O)(OC(C)(C)C)=O.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O.C(Cl)[Cl:40]>>[ClH:40].[NH2:14][CH2:13][C:11]1[S:12][CH:8]=[C:9]([C:15]#[N:17])[N:10]=1 |f:5.6|

Inputs

Step One
Name
Boc-2-aminomethylthiazole-4-carboxamide
Quantity
75 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1=C(N=C(S1)CN)C(=O)N
Step Two
Name
Quantity
78.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
79.5 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
1190 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
524 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
160 ml of 5-6 N isopropanolic hydrochloric acid were added to the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the boil for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at 20-25° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to from −5 to 0° C. for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
a yield over these two steps of 94.3%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NCC=1SC=C(N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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